(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of peptide coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of protecting groups to prevent unwanted side reactions. Common reagents used in these reactions include carbodiimides for peptide bond formation and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of phenolic and imidazole groups makes it susceptible to oxidation.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone.
Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl: Shares the imidazole group, important for enzyme interactions.
(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl: Contains the phenolic group, contributing to antioxidant properties.
Uniqueness
What sets this compound apart is its combination of multiple bioactive groups within a single molecule, allowing it to interact with a diverse range of biological targets. This makes it a versatile tool in both research and therapeutic applications.
This detailed article provides a comprehensive overview of the compound (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C41H61ClN14O9 |
---|---|
Molecular Weight |
929.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H60N14O9.ClH/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26;/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47);1H/t22-,23-,28-,29-,30-,31-,32-,33-;/m0./s1 |
InChI Key |
IGFBSSZFVRMZNP-GWXBERCNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N.Cl |
Origin of Product |
United States |
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